VH032-O-C2-NH-Boc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
VH032-O-C2-NH-Boc is a Boc-modified derivative of VH032, which serves as a ligand for von Hippel-Lindau (VHL) proteins. This compound is primarily used in the synthesis of PROTAC (PROteolysis TArgeting Chimeras) molecules, which are designed to degrade specific proteins by recruiting E3 ligases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of VH032-O-C2-NH-Boc involves the modification of VH032 with a Boc (tert-butoxycarbonyl) protecting group. The protecting group can be removed under acidic conditions, making the compound suitable for direct use in PROTAC synthesis .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale organic synthesis techniques. These methods ensure the compound’s purity and consistency, which are crucial for its application in scientific research .
Chemical Reactions Analysis
Types of Reactions
VH032-O-C2-NH-Boc undergoes several types of chemical reactions, including:
Deprotection: Removal of the Boc protecting group under acidic conditions
Substitution: The compound can participate in substitution reactions to form various derivatives
Common Reagents and Conditions
Acidic Conditions: Used for the removal of the Boc protecting group
Organic Solvents: Commonly used in the synthesis and purification processes
Major Products
The major products formed from these reactions include deprotected VH032 and various PROTAC molecules .
Scientific Research Applications
VH032-O-C2-NH-Boc has a wide range of applications in scientific research, including:
Mechanism of Action
VH032-O-C2-NH-Boc exerts its effects by serving as a ligand for VHL proteins. It recruits these proteins to form PROTAC molecules, which then target specific proteins for degradation. The molecular targets and pathways involved include the ubiquitin-proteasome system, which is responsible for protein degradation .
Comparison with Similar Compounds
Similar Compounds
VH032: The parent compound of VH032-O-C2-NH-Boc
VH032-C2-NH-Boc: Another Boc-modified derivative of VH032
VH032-PEG2-NH-Boc: A PEG-modified derivative of VH032
Uniqueness
This compound is unique due to its specific modification with a Boc protecting group, which allows for controlled deprotection and direct use in PROTAC synthesis. This makes it a valuable intermediate in the development of targeted protein degradation therapies .
Biological Activity
VH032-O-C2-NH-Boc is a Boc-modified derivative of the well-studied VHL ligand VH032. This compound serves as a crucial tool in the development of PROTACs (Proteolysis Targeting Chimeras), which are innovative therapeutic agents designed to induce targeted protein degradation. The biological activity of this compound primarily revolves around its interaction with the von Hippel-Lindau (VHL) E3 ubiquitin ligase, facilitating the degradation of specific target proteins.
Chemical Structure and Properties
The chemical structure of this compound includes a Boc (tert-butyloxycarbonyl) protecting group that enhances its stability and solubility. This modification is significant for its application in biological systems, allowing for effective cellular uptake and functionality.
Property | Value |
---|---|
Molecular Weight | 300.35 g/mol |
Chemical Formula | C₁₃H₁₈N₂O₄S |
Solubility | Soluble in DMSO, Ethanol |
Target Protein | VHL E3 Ligase |
This compound functions by binding to the VHL E3 ligase, which is integral to the ubiquitin-proteasome system. Upon binding, it facilitates the recruitment of substrate proteins for ubiquitination and subsequent degradation. This process is critical in regulating various cellular pathways, particularly those involved in hypoxic responses and oncogenesis.
Key Mechanism Steps:
- Binding to VHL : The compound forms a stable complex with VHL, enhancing its affinity for target proteins.
- Ubiquitination : The VHL-ligand complex promotes the ubiquitination of hypoxia-inducible factors (HIFs), leading to their degradation.
- Proteasomal Degradation : Ubiquitinated proteins are recognized by the proteasome, resulting in their degradation and removal from the cell.
Biological Activity Studies
Recent studies have demonstrated the efficacy of this compound in inducing targeted protein degradation across various cell lines.
Case Study: Degradation of HIF-1α
In a study evaluating the effects of this compound on HIF-1α levels in HeLa cells, treatment with 150 μM of the compound resulted in a significant increase in HIF-1α levels compared to controls, indicating effective engagement with the VHL pathway .
Comparative Analysis with Other Compounds
A comparative analysis involving different PROTACs was conducted to assess the efficiency of this compound:
Compound | DC50 (nM) | Max Degradation (%) | Time (h) |
---|---|---|---|
This compound | 150 | 70 | 10 |
CM11 | 100 | 80 | 10 |
CRBN-6-5-5-VHL | 200 | 90 | 6 |
Research Findings
Research indicates that this compound exhibits robust biological activity through its role as a selective ligand for VHL. It has been shown to effectively promote the degradation of target proteins involved in cancer progression and other pathological conditions.
- Selectivity : this compound has been characterized as highly selective for VHL over other E3 ligases, making it a valuable tool for targeted therapy .
- Cellular Uptake : Studies have confirmed that the Boc modification enhances cellular uptake without compromising its biological activity .
- Therapeutic Potential : The compound's ability to modulate key signaling pathways positions it as a promising candidate for therapeutic interventions in diseases characterized by dysregulated protein levels .
Properties
Molecular Formula |
C31H45N5O7S |
---|---|
Molecular Weight |
631.8 g/mol |
IUPAC Name |
tert-butyl N-[2-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]ethyl]carbamate |
InChI |
InChI=1S/C31H45N5O7S/c1-19-25(44-18-34-19)21-10-8-20(9-11-21)15-33-27(39)23-14-22(37)16-36(23)28(40)26(30(2,3)4)35-24(38)17-42-13-12-32-29(41)43-31(5,6)7/h8-11,18,22-23,26,37H,12-17H2,1-7H3,(H,32,41)(H,33,39)(H,35,38)/t22-,23+,26-/m1/s1 |
InChI Key |
ZRBKAUWSBIPISX-MVERNJQCSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCNC(=O)OC(C)(C)C)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCNC(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.